molecular formula C15H18BrNO3 B2438215 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902938-78-6

2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2438215
CAS No.: 1902938-78-6
M. Wt: 340.217
InChI Key: BALAHSAUJRMTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a chemical compound of significant interest in antimicrobial research, particularly in the development of novel anti-infective agents. It belongs to the benzodioxane–benzamide class, which has emerged as a promising scaffold for targeting the essential bacterial cell division protein FtsZ, a highly conserved target across various bacterial species . Inhibiting FtsZ disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, leading to failed cell division and bacterial cell death . This mechanism is crucial for combating multidrug-resistant pathogens, including Staphylococcus aureus (MRSA) and Bacillus subtilis . Researchers utilize this compound as a key intermediate or target molecule in structure-activity relationship (SAR) studies to optimize antibacterial potency and physicochemical properties . The octahydrobenzo[b][1,4]dioxin core and the bromo-substituted benzamide group are central to its interaction with the biological target. This product is intended for research and development applications in a controlled laboratory environment. CAS Number: 1902894-85-2 Molecular Formula: C19H21BrNO3 (calculated from the base structure) Molecular Weight: 391.28 g/mol (calculated) This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine suitability for their specific purpose.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-4,10,13-14H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALAHSAUJRMTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=CC=C3Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Target Compound Characteristics

2-Bromo-N-(octahydrobenzo[b]dioxin-6-yl)benzamide consists of:

  • Benzamide core : 2-Bromobenzoyl group.
  • Amine moiety : Octahydrobenzo[b]dioxin-6-yl, a fully saturated 1,4-dioxane fused to a cyclohexane ring.

Retrosynthetic Disconnections

Two primary fragments guide synthesis:

  • 2-Bromobenzoyl chloride (acid chloride precursor).
  • Octahydrobenzo[b]dioxin-6-amine (saturated bicyclic amine).

Synthesis of Octahydrobenzo[b]Dioxin-6-Amine

Hydrogenation of Dihydrobenzo[b]Dioxin Derivatives

The saturated amine is synthesized via catalytic hydrogenation of 2,3-dihydrobenzo[b]dioxin intermediates.

Method from (2,3-Dihydrobenzo[b]Dioxin-6-yl)Methanamine
  • Starting material : 1,4-Benzodioxan-6-carboxaldehyde.
  • Procedure :
    • Reductive amination with ammonium acetate and sodium cyanoborohydride (NaCNBH₃) yields (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine.
    • Hydrogenation : Pd/C (10%) under H₂ (50–55 psi) at 40–45°C for 4–6 hours saturates the dioxin ring.
  • Yield : 84% after recrystallization.
Alternative Pathway via Nitro Reduction
  • Step 1 : Nitration of 2,3-dihydrobenzo[b]dioxin-5-carboxamide using HNO₃/TFA.
  • Step 2 : Catalytic hydrogenation (Raney Ni, H₂) reduces nitro to amine.
  • Challenge : Over-reduction risks require controlled H₂ pressure (20–30 psi).

Synthesis of 2-Bromobenzoyl Chloride

Regioselective Bromination of Benzoic Acid

  • Method : Direct bromination of benzoic acid using Br₂/FeBr₃ at 0°C yields 2-bromobenzoic acid (87% purity).
  • Activation : Thionyl chloride (SOCl₂) converts the acid to 2-bromobenzoyl chloride (95% yield).

Amide Coupling Strategies

Mixed-Anhydride Method

  • Reagents : 2-Bromobenzoyl chloride, octahydrobenzo[b]dioxin-6-amine, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours.
  • Yield : 72–78% after silica gel chromatography.

HATU-Mediated Coupling

  • Advantage : Enhanced efficiency for sterically hindered amines.
  • Procedure :
    • 2-Bromobenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF.
    • Add amine (1 eq), stir at 25°C for 6 hours.
  • Yield : 85% (HPLC purity >98%).

Optimization and Challenges

Hydrogenation Selectivity

  • Issue : Over-reduction of the dioxin ring or dehalogenation of bromine.
  • Solution : Use Pd/C with controlled H₂ pressure (≤50 psi) and short reaction times.

Purity Enhancement

  • Crystallization : Isopropyl alcohol/water (3:1) removes unreacted amine.
  • Chromatography : Hexane/ethyl acetate (4:1) isolates the amide.

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (CDCl₃) δ 7.52 (d, J=8 Hz, 1H, Ar-H), 4.25 (m, 4H, dioxan-H), 3.02 (m, 1H, NH)
LC-MS [M+H]⁺ = 365.1 (calc. 365.08)
IR (KBr) 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Purity Assessment

  • HPLC : >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Mixed-anhydride 72–78% 95% Cost-effective
HATU 85% 98% High efficiency
Reductive amination 84% 97% Scalability

Chemical Reactions Analysis

2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which can affect its chemical properties and biological activity.

    6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: This compound contains a boronic acid group, which can be used in different types of chemical reactions.

Biological Activity

2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18BrN
  • Molecular Weight : 305.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Its structure allows it to interact with DNA, potentially disrupting replication and transcription processes.
  • Antimicrobial Properties : Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting a potential for antimicrobial activity.

Efficacy Against Cancer Cell Lines

A significant aspect of the biological activity of this compound is its efficacy against different cancer cell lines. The following table summarizes findings from various studies regarding its cytotoxic effects:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)6.75 ± 0.19DNA intercalation
HCC827 (Lung Cancer)6.26 ± 0.33Apoptosis induction
NCI-H358 (Lung Cancer)6.48 ± 0.11Cell cycle arrest
MRC-5 (Normal Fibroblast)3.11 ± 0.26Non-selective cytotoxicity

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating the antitumor properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell growth in vitro against A549 and HCC827 cells. The mechanism involved apoptosis and disruption of the cell cycle at G2/M phase .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds with similar structures demonstrated effective inhibition, indicating that modifications could enhance their antimicrobial properties .
  • Binding Affinity Studies : Research has shown that compounds with similar benzamide structures exhibit high binding affinities to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders alongside their antitumor effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide and related benzamide derivatives?

  • Methodology : The synthesis typically involves coupling a brominated benzoyl chloride derivative with an octahydrobenzo[b][1,4]dioxin-6-amine precursor. For example, analogous compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamides are synthesized via condensation reactions using acid chlorides or mixed anhydrides under basic conditions (e.g., pyridine or triethylamine) .
  • Key Steps :

  • Activation of the carboxylic acid (e.g., using oxalyl chloride or thionyl chloride).
  • Nucleophilic acyl substitution with the amine-containing dihydrodioxin moiety.
  • Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–8.1 ppm) and the octahydrobenzo[b][1,4]dioxin moiety (e.g., methylene protons at δ 3.8–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ for C16_{16}H17_{17}BrNO3_3: calc. 366.03, observed 366.05) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What are the typical biological targets for benzamide derivatives containing dihydrobenzo[d][1,4]dioxin moieties?

  • Mechanistic Insights : These compounds often target enzymes or receptors involved in inflammation, coagulation, or microbial pathways. For instance, structurally related compounds like Velsecorat (AZD7594) act as non-steroidal glucocorticoid receptor modulators , while others inhibit factor Xa in coagulation cascades .
  • Assays :

  • Enzyme Inhibition : IC50_{50} determination using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., for glucocorticoid receptors).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence reaction efficiency?

  • Optimization Strategies :

  • Catalyst Screening : Use of DMAP or HOBt to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Temperature Control : Reactions performed at 0–25°C to minimize side reactions (e.g., hydrolysis of acid chloride) .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
DMF, 25°C, 24 h3597
DCM, 0°C, 12 h6099
Example from analogous oxadiazole synthesis

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact the biological activity of benzamide-dioxin hybrids?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Br): Enhance metabolic stability and receptor binding affinity due to increased lipophilicity .
  • Electron-Donating Groups (e.g., OCH3_3): Improve solubility but may reduce target engagement .
    • Case Study : Replacement of 4-bromo with 4-methoxy in a benzamide analog reduced factor Xa inhibition by 10-fold .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

  • Methods :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., factor Xa active site) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
    • Key Findings : The bromophenyl group forms hydrophobic interactions with Phe174_{174} in factor Xa, while the dioxin moiety engages in hydrogen bonding with Ser195_{195} .

Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?

  • Analysis Framework :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolite formation (e.g., glucuronidation of hydroxylated derivatives) .
  • Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., YM-222714 in darexaban studies) .
    • Mitigation : Use prodrug strategies or structural tweaks to enhance metabolic stability.

Methodological Recommendations

  • Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction using SHELXL .
  • High-Throughput Screening : Utilize fragment-based libraries to identify synergistic scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.